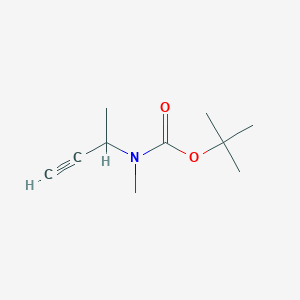
4-(Fluorosulfonyl)-2-hydroxybenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluorosulfonyl)-2-hydroxybenzoic acid is a chemical compound that features a fluorosulfonyl group attached to a hydroxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid typically involves the introduction of a fluorosulfonyl group to a hydroxybenzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the formation of the desired sulfonyl fluoride compound .
Industrial Production Methods
Industrial production methods for 4-(Fluorosulfonyl)-2-hydroxybenzoic acid may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The use of phase-transfer catalysis can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Fluorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-(Fluorosulfonyl)-2-hydroxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophilic warhead, reacting with nucleophilic residues in proteins and enzymes. This interaction can lead to the modification of protein function and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Fluorosulfonyl)-2-hydroxybenzoic acid include other sulfonyl fluorides and fluorosulfonyl-containing compounds such as:
- Sulfuryl fluoride (SO2F2)
- Benzoimidazolium fluorosulfonates
- Alkynyl sulfonyl fluorides
- Vinyl fluorosulfates .
Uniqueness
4-(Fluorosulfonyl)-2-hydroxybenzoic acid is unique due to its specific structure, which combines a hydroxybenzoic acid core with a fluorosulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
3324-01-4 |
|---|---|
Molecular Formula |
C7H5FO5S |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-fluorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H5FO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) |
InChI Key |
ZMVAMTPOVVNKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13523951.png)


![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)




![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)

![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)


![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
